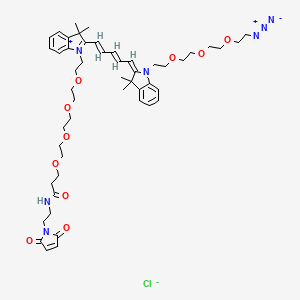

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5

Description

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 is a heterobifunctional chemical probe widely used in bioorthogonal labeling, fluorescence imaging, and PROTAC (PROteolysis-Targeting Chimera) synthesis. Its structure includes:

- Azide group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications.

- Maleimide group: Reacts with thiols (e.g., cysteine residues in proteins) at pH 6.5–7.5.

- PEG chains: PEG3 (azide-terminated) and PEG4 (maleimide-terminated) enhance water solubility and reduce steric hindrance.

- Cy5 fluorophore: Excitation/emission maxima at 649/667 nm, ideal for red-channel imaging.

Properties

Molecular Formula |

C50H68ClN7O10 |

|---|---|

Molecular Weight |

962.58 |

IUPAC Name |

3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride |

InChI |

InChI=1S/C50H67N7O10.ClH/c1-49(2)40-12-8-10-14-42(40)55(24-28-63-32-36-66-35-31-62-27-22-53-54-51)44(49)16-6-5-7-17-45-50(3,4)41-13-9-11-15-43(41)56(45)25-29-64-33-37-67-39-38-65-34-30-61-26-20-46(58)52-21-23-57-47(59)18-19-48(57)60;/h5-19H,20-39H2,1-4H3;1H |

InChI Key |

NDCGRXBFWCAIGO-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)NCCN5C(=O)C=CC5=O)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 962.57 g/mol | |

| Purity | ≥98% | |

| CAS Number | 2107273-74-3 | |

| Storage Conditions | -20°C (dark), stable for 3 years (powder) |

Structural and Functional Differences

The compound is compared to three analogs with distinct functional groups and applications:

Table 1: Key Features of Comparable Compounds

| Compound Name | Functional Groups | PEG Chain Lengths | Molecular Weight (g/mol) | Fluorescence (Ex/Em, nm) | Reactivity Target | Primary Applications |

|---|---|---|---|---|---|---|

| N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5 | Azide, Maleimide | PEG3, PEG4 | 962.57 | 649/667 | Thiols (e.g., cysteine) | PROTACs, protein labeling, imaging |

| N-(azide-PEG3)-N'-(Amine-C3-PEG4)-Cy5 | Azide, Amine | PEG3, PEG4 | 896.6 | 649/667 | Carboxyls, NHS esters | Bioconjugation via amine coupling |

| N-(azide-PEG3)-N'-(PEG4-NHS ester)-Cy5 | Azide, NHS ester | PEG3, PEG4 | 937.5 | 649/667 | Amines (e.g., lysine) | Amine-targeted labeling, flow cytometry |

| N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 | Methyl, Maleimide | PEG4, PEG3 | 838.42 | 646/662 | Thiols | Cell membrane penetration, imaging |

Sources :

Performance and Application-Specific Advantages

Reactivity and Selectivity

- Maleimide vs. Amine/NHS ester : Maleimide (in the main compound) selectively conjugates with thiols under physiological pH, making it ideal for cysteine-rich proteins like antibodies. In contrast, the amine and NHS ester analogs target carboxyl or lysine groups, respectively .

- Click Chemistry Compatibility : The azide group in all compounds enables bioorthogonal labeling, but copper-free alternatives (e.g., DBCO-containing analogs) may be preferred for live-cell applications .

Solubility and Stability

- PEG Chain Impact : Longer PEG chains (e.g., PEG4 vs. PEG3) improve aqueous solubility. For example, N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 has enhanced solubility due to its PEG4 chain .

- Storage Stability : All compounds require storage at -20°C in the dark, but NHS esters are more moisture-sensitive, necessitating stringent handling .

Fluorescence Performance

- Cy5 Variants: Minimal structural modifications in Cy5 (e.g., Cyanine5 Minimal Dye) reduce steric interference, improving signal-to-noise ratios in imaging .

Research Findings and Practical Considerations

- Homogeneity : Compounds with optimized PEGylation (e.g., the main compound) exhibit single-peak HPLC profiles, indicating minimal heterogeneity and high batch consistency .

- Synthesis Challenges : Maleimide-containing compounds may undergo hydrolysis in aqueous buffers, requiring fresh preparation before use .

- In Vivo Use: The main compound’s PEG chains enhance biocompatibility, reducing immunogenicity in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.